Ethyl 2-(1-cyclohexenyl)butanoate
CAS No.: 51632-40-7
Cat. No.: VC16068082
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51632-40-7 |
|---|---|
| Molecular Formula | C12H20O2 |
| Molecular Weight | 196.29 g/mol |
| IUPAC Name | ethyl 2-(cyclohexen-1-yl)butanoate |
| Standard InChI | InChI=1S/C12H20O2/c1-3-11(12(13)14-4-2)10-8-6-5-7-9-10/h8,11H,3-7,9H2,1-2H3 |
| Standard InChI Key | ZVLKCNVKMAUQOB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CCCCC1)C(=O)OCC |
Introduction
Structural and Physicochemical Properties
Ethyl 2-(1-cyclohexenyl)butanoate is characterized by a cyclohexene ring fused to a butanoate side chain. Key physicochemical parameters include:
The compound’s cyclohexenyl group introduces steric hindrance, influencing its reactivity in substitution and addition reactions .
Synthetic Methodologies
Conventional Esterification
Ethyl 2-(1-cyclohexenyl)butanoate is synthesized via acid-catalyzed esterification of 2-(1-cyclohexenyl)butanoic acid with ethanol. Patel and Paterson (1983) reported a 67% yield using thionyl chloride to activate the carboxylic acid before ethanol addition . Ferraz and Longo Jr. (2007) optimized this method by employing DMF as a catalyst, achieving a 61% yield .
Grignard Reaction
An alternative route involves the reaction of cyclohexanone with vinylmagnesium bromide to form 1-vinylcyclohexanol, followed by chlorination and rearrangement to (2-chloroethylmethylene)cyclohexane. Subsequent quaternization with hexamethylenetetramine and hydrolysis yields the target compound . This method, while efficient, requires stringent temperature control (-70°C to 25°C) .
Continuous Flow Synthesis
Chemical Reactivity
Hydrolysis
The ester undergoes alkaline hydrolysis to 2-(1-cyclohexenyl)butanoic acid. Enzymatic hydrolysis using Pseudomonas cepacia lipase (PCL) demonstrated enantioselectivity, recovering (R)-ester with >98% enantiomeric excess .
Electrophilic Addition
The cyclohexenyl double bond participates in electrophilic additions. For example, nitration with HNO₃/acetic anhydride yields ethyl 4-(2-nitro-2-cyclohexen-1-yl)butanoate .
Rearrangements
Under basic conditions, the compound undergoes -sigmatropic rearrangements. Bartlett et al. (2019) observed α-imino ester formation via multihetero-Cope rearrangement when treated with DMAP .
Applications
Pharmaceutical Intermediate
Ethyl 2-(1-cyclohexenyl)butanoate is a precursor to morphinan alkaloids, including analgesics and antitussives. Its cyclohexenyl moiety is critical for constructing the tetracyclic core of these drugs .
Agrochemicals
The compound’s volatility and lipid solubility make it a candidate for insect pheromone mimics. Iida et al. (1981) demonstrated its attractiveness to the German cockroach, suggesting utility in pest control .
Fragrance Industry
As a cyclic ester, it contributes fruity and floral notes to perfumes. Its stability under acidic conditions enhances its use in cosmetic formulations.
| Hazard | Precaution |
|---|---|
| Flammability (H226) | Store away from ignition sources |
| Aquatic toxicity (H411) | Prevent environmental release |
| Eye irritation (H319) | Use goggles and gloves |
Material Safety Data Sheets (MSDS) recommend storage at 2–8°C in airtight containers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume